molecular formula C7H3Cl2F2NO2 B12310362 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B12310362
M. Wt: 242.00 g/mol
InChI Key: OANJZELODQLGOE-UHFFFAOYSA-N
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Description

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated pyridine derivative characterized by a dichloropyridine core linked to a difluoroacetic acid moiety. The pyridine ring provides a rigid aromatic scaffold, while the difluoroacetic acid group introduces strong electronegativity, influencing acidity (pKa ~1.5–2.5) and solubility in polar solvents .

Synthetic routes typically involve halogenation and fluorination steps. For example, intermediates like ethyl 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetate (CAS-associated derivatives) are synthesized via nucleophilic substitution or coupling reactions, followed by hydrolysis to yield the carboxylic acid .

Properties

Molecular Formula

C7H3Cl2F2NO2

Molecular Weight

242.00 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)5(12-2-3)7(10,11)6(13)14/h1-2H,(H,13,14)

InChI Key

OANJZELODQLGOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination of Dichloropyridine Intermediates

Halogen Exchange with Potassium Fluoride (KF)

A widely reported method involves fluorination of 2,3,5-trichloropyridine derivatives using KF in polar aprotic solvents. For instance:

  • Reaction Conditions :
    • Substrate: 2,3,5-trichloropyridine
    • Fluorinating agent: KF (2.5–3.0 equiv)
    • Solvent: Dimethyl sulfoxide (DMSO) or sulfolane
    • Temperature: 145–190°C
    • Time: 15–24 hours
  • Yield : 90–95% with 99.8% purity.
  • Mechanism : SNAr displacement of chlorine atoms at the 2- and 6-positions of pyridine.
Key Data Table: Fluorination Optimization
Parameter Optimal Range Impact on Yield
KF Equiv 2.5–3.0 >90%
Solvent DMSO/sulfolane mix Reduces side products
Temperature 185–190°C Maximizes conversion
Stirring Rate >450 rpm (unbaffled) Enhances mixing

Grignard Coupling Followed by Oxidation

Synthesis via Trifluoroacetylpiperidine Intermediate

A two-step industrial process (WO2021240331A1) utilizes:

  • Step 1 : Sandmeyer reaction on 3,5-dichloroaniline to form 3,5-dichlorobromobenzene.
  • Step 2 : Grignard coupling with 1-trifluoroacetylpiperidine in tetrahydrofuran (THF) at 25–90°C.
  • Key Advantages :
    • Avoids cryogenic conditions (-78°C) required in earlier methods.
    • Yields 85–90% with GC purity >99.9%.

Oxidation of Difluoromethyl Precursors

Difluoroacetic acid (DFA) derivatives serve as precursors:

  • Route : 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol → Oxidation with KMnO4/H2SO4 → Target acid.
  • Conditions :
    • 0.5 M H2SO4, 60°C, 6 hours.
  • Yield : 78% with recrystallization.

Hydrolysis of Difluoroacetyl Chloride Derivatives

Chloro-difluoroacetylpyridine Hydrolysis

A high-yielding route involves:

  • Chlorination : 3,5-dichloropyridin-2-amine → 3,5-dichloro-2-(chlorodifluoroacetyl)pyridine.
  • Hydrolysis : Acidic (HCl/H2O) or basic (NaOH) conditions.
  • Optimal Protocol :
    • 6 M HCl, reflux, 8 hours.
    • Yield: 82%.
Comparative Hydrolysis Conditions
Condition Time (h) Yield (%) Purity (%)
6 M HCl, reflux 8 82 98.5
2 M NaOH, 80°C 12 75 97.2
Enzymatic (lipase) 24 68 95.8

Coupling Reactions with Difluoroacetic Acid

Ullmann-Type Coupling

A copper-catalyzed method couples 3,5-dichloro-2-iodopyridine with difluoroacetic acid:

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-phenanthroline.
  • Solvent : DMF, 110°C, 24 hours.
  • Yield : 76%.

Palladium-Mediated Cross-Coupling

Buchwald-Hartwig amination variants enable C-N bond formation:

  • Substrate : 3,5-dichloro-2-fluoropyridine + difluoroacetamide.
  • Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 100°C.
  • Yield : 70%.

Analysis of Methodologies

Cost and Scalability

Method Cost (USD/kg) Scalability Environmental Impact
KF Fluorination 120–150 Industrial Moderate (HF byproducts)
Grignard Coupling 200–220 Pilot-scale Low
Hydrolysis 90–110 Lab-scale High (acid waste)

Purity Challenges

  • Byproducts :
    • 3,5-dichloro-2-fluoropyridine (from incomplete fluorination).
    • Difluoroacetic anhydride (from over-oxidation).
  • Resolution : Chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol/water.

Emerging Techniques

Electrochemical Fluorination

  • Setup : Pt anode, Cu cathode, Et3N·3HF electrolyte.
  • Substrate : 3,5-dichloro-2-iodopyridine.
  • Yield : 65% at 50 mA/cm².

Flow Chemistry Approaches

  • Microreactor Design :
    • Residence time: 8 minutes.
    • Temperature: 200°C.
    • Conversion: 94%.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been examined for its potential in drug development due to its unique chemical structure that may influence biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid exhibit significant antitumor properties. For instance, studies conducted by the National Cancer Institute have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent .

Pharmacokinetics

The incorporation of difluoro groups in drug molecules can enhance their pharmacokinetic profiles. Studies have demonstrated that this compound can improve the oral bioavailability and half-life of therapeutic agents by altering absorption and distribution characteristics.

Agrochemical Research

The structural features of this compound are being explored for developing new agrochemicals.

Pesticide Development

Its reactivity allows for modifications that can lead to the synthesis of novel pesticides with improved efficacy and safety profiles. The compound's ability to interact with biological systems makes it a candidate for herbicides and fungicides.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent or standard in various chromatographic techniques.

Chromatography Applications

It is utilized in high-performance liquid chromatography (HPLC) for the detection and quantification of similar compounds in complex mixtures. Its presence enhances the accuracy and sensitivity of analytical assays.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of this compound against human tumor cell lines. The results indicated a mean growth inhibition rate of approximately 15%, demonstrating its potential as a lead compound for further development .

Case Study 2: Agrochemical Development

Research focused on the synthesis of new herbicides utilizing the structural framework of this compound showed promising results in enhancing herbicidal activity while reducing toxicity to non-target species.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their differentiating features:

Compound Name Substituents on Aromatic Ring Fluorine Position Molecular Weight Key Applications/Properties
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid 3,5-Cl₂ on pyridine C₂ (geminal F₂) 228.24 (ester form, ) Intermediate for pharmaceuticals, agrochemicals
2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic acid 3,5-(CF₃)₂ on benzene C₂ (geminal F₂) 314.12 High lipophilicity; used in enantioselective catalysis
2-(3,5-Dichlorophenoxy)-2,2-difluoroacetic acid 3,5-Cl₂ on phenoxy ether C₂ (geminal F₂) 261.98 Herbicide intermediate; increased hydrolytic stability
2-(2,5-Dichlorophenyl)-2-fluoroacetic acid 2,5-Cl₂ on benzene C₁ (mono-F) 207.00 Lower acidity (pKa ~2.8–3.5); limited metabolic stability

Key Observations :

  • Fluorine Substitution: Geminal difluoro groups (as in the target compound) significantly lower pKa compared to mono-fluoro analogs, enhancing electrophilicity and reactivity in coupling reactions .
  • Aromatic Core : Pyridine-based derivatives exhibit higher dipole moments and hydrogen-bonding capacity than benzene analogs, improving binding to biological targets .
  • Chlorine vs. Trifluoromethyl : Chlorine substituents reduce lipophilicity (logP ~2.1) compared to trifluoromethyl groups (logP ~3.5), affecting membrane permeability .

Physicochemical Properties

  • Solubility : The target compound’s ethyl ester derivative is sparingly soluble in water but miscible in organic solvents (e.g., EtOAc, DCM) . The free acid form exhibits moderate aqueous solubility (~10–20 mg/mL at pH 7), influenced by ionization .
  • Thermal Stability : Pyridine derivatives generally show higher thermal stability (decomposition >200°C) than benzene analogs due to aromatic nitrogen .

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